Cas no 2743438-66-4 (7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester)
![7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/2743438-66-4x500.png)
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- 7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester
- 7-Azabicyclo[4.1.1]octane-1,7-dicarboxylic acid, 7-(1,1-dimethylethyl) ester
- 2743438-66-4
- 7-(tert-Butoxycarbonyl)-7-azabicyclo[4.1.1]octane-1-carboxylic acid
- 7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid
- EN300-37276269
-
- インチ: 1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-4-5-7-13(14,8-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
- InChIKey: WGSCFMZCYSCVNN-UHFFFAOYSA-N
- ほほえんだ: C12(C(O)=O)CC(N1C(OC(C)(C)C)=O)CCCC2
計算された属性
- せいみつぶんしりょう: 255.14705815g/mol
- どういたいしつりょう: 255.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.226±0.06 g/cm3(Predicted)
- ふってん: 378.8±25.0 °C(Predicted)
- 酸性度係数(pKa): 4.07±0.20(Predicted)
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37276269-0.5g |
7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
2743438-66-4 | 95.0% | 0.5g |
$3233.0 | 2025-03-18 | |
Enamine | EN300-37276269-2.5g |
7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
2743438-66-4 | 95.0% | 2.5g |
$6602.0 | 2025-03-18 | |
Enamine | EN300-37276269-5.0g |
7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
2743438-66-4 | 95.0% | 5.0g |
$9769.0 | 2025-03-18 | |
Enamine | EN300-37276269-0.25g |
7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
2743438-66-4 | 95.0% | 0.25g |
$3099.0 | 2025-03-18 | |
eNovation Chemicals LLC | Y1292933-250mg |
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester |
2743438-66-4 | 95% | 250mg |
$1115 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292933-5g |
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester |
2743438-66-4 | 95% | 5g |
$11115 | 2025-02-28 | |
eNovation Chemicals LLC | Y1292933-1g |
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester |
2743438-66-4 | 95% | 1g |
$2975 | 2024-07-28 | |
Enamine | EN300-37276269-0.05g |
7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
2743438-66-4 | 95.0% | 0.05g |
$2829.0 | 2025-03-18 | |
Enamine | EN300-37276269-1.0g |
7-[(tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
2743438-66-4 | 95.0% | 1.0g |
$3368.0 | 2025-03-18 | |
eNovation Chemicals LLC | Y1292933-5g |
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester |
2743438-66-4 | 95% | 5g |
$11115 | 2025-02-19 |
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl esterに関する追加情報
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester (CAS No. 2743438-66-4): A Comprehensive Overview
7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester, identified by the chemical compound code CAS No. 2743438-66-4, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic amines, characterized by its unique structural framework that combines aza (nitrogen-containing) and bicyclo[4.1.1]octane moieties. The presence of two carboxylic acid groups and a tert-butyl ester substituent at the 7-position imparts distinct chemical properties and reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
The structural complexity of 7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester arises from its bicyclic system, which includes a seven-membered ring containing three nitrogen atoms and four carbon atoms, fused with a five-membered cycloalkane ring. This configuration creates a rigid yet flexible framework that can interact with biological targets in diverse ways. The carboxylic acid functionalities at the 1 and 7 positions provide opportunities for further derivatization, enabling the synthesis of various analogs with tailored pharmacological profiles.
In recent years, there has been growing interest in leveraging such bicyclic scaffolds for drug discovery due to their potential to mimic natural product structures and exhibit high binding affinity to biological macromolecules. The tert-butyl ester group at the 7-position serves as a protective moiety, which can be selectively hydrolyzed under specific conditions to reveal the free carboxylic acid groups, thereby allowing for further functionalization or activation.
One of the most compelling aspects of 7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester is its utility as a building block in medicinal chemistry. Researchers have explored its potential in designing molecules with activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The nitrogen-containing ring system is particularly noteworthy, as it can engage in hydrogen bonding interactions with nucleic acids or proteins, facilitating the development of targeted therapies.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the bicyclic core, followed by functional group interconversions to introduce the carboxylic acids and the tert-butyl ester. Advanced techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to achieve high yields and enantiopurity, which are critical for pharmaceutical applications.
Recent studies have demonstrated the versatility of 7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester in generating novel drug candidates. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes or receptors implicated in disease pathways. The rigid bicyclic structure provides a stable platform that can be fine-tuned through structural modifications to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.
The role of computational chemistry in designing and optimizing molecules derived from scaffolds like 7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, assess protein-ligand interactions, and identify promising lead compounds before experimental synthesis begins. This approach accelerates the drug discovery process by minimizing costly trial-and-error experimentation.
The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for designing chiral catalysts or ligands in asymmetric synthesis, where enantioselective transformations are crucial for producing optically active compounds used in pharmaceuticals and fine chemicals.
In conclusion, 7-Aza-bicyclo[4.1.1]octane-1,7-dicarboxylic acid 7-tert-butyl ester (CAS No. 2743438-66-4) represents a significant advancement in medicinal chemistry due to its complex structure and versatile reactivity. Its incorporation into drug discovery programs holds promise for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to remain at the forefront of innovation in chemical biology and drug development.
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